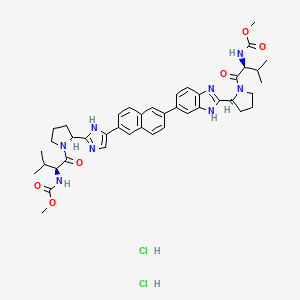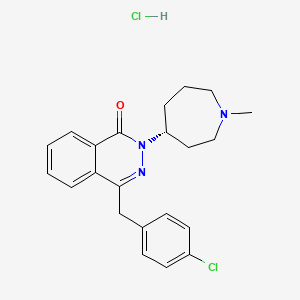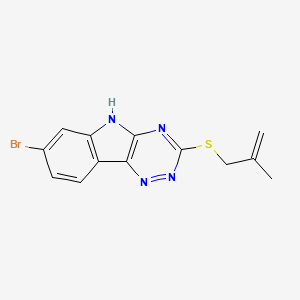
Rimegepant
Übersicht
Beschreibung
Synthesis Analysis
Rimegepant is a calcitonin gene-related peptide antagonist used for acute treatment and prevention of migraine . An efficient and practiced method for scale-up, regio- and enantioselective synthesis of ®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta [b]pyridin-5-one (1), a key intermediate of this compound, has been explored .Molecular Structure Analysis
The molecule was optimized using B3LYP functional with 6-311G+ (2d,p) basis set . Excited state properties of the compound were studied using CAM-B3LYP functional with the same basis sets using IEFPCM model in methanol for the implicit solvent atmosphere .Chemical Reactions Analysis
This compound molecule has more than two reaction sites 1,2-difluorophenyl-, cycloheptapyrimidinamine-, piperidine-1-carboxylate-, and 2H-imidazopyridin-2-one groups . Reaction sites of this compound are calculated using Multiwavefunction to prepare the electrostatic potential map .Physical And Chemical Properties Analysis
The various structural, physical, and chemical properties of the molecules have been studied . The molecule was optimized using B3LYP functional with 6-311G+ (2d,p) basis set .Wissenschaftliche Forschungsanwendungen
Neurologie: Migränemanagement
Rimegepant wird in der Neurologie hauptsächlich zur akuten Behandlung und vorbeugenden Behandlung von Migräne eingesetzt. Es wirkt als Calcitonin-Gen-verwandtes Peptid (CGRP)-Rezeptor-Antagonist und reduziert effektiv Migränesymptome wie Kopfschmerzen, Übelkeit und Überempfindlichkeit gegenüber Licht und Geräuschen {svg_1} {svg_2}. Seine Wirksamkeit wurde in klinischen Studien gezeigt, die eine signifikante Linderung der Migränesymptome im Vergleich zu Placebo zeigten {svg_3}.
Herz-Kreislauf-Forschung
In der Herz-Kreislauf-Forschung wurde this compound hinsichtlich seines Sicherheitsprofils bewertet, insbesondere bei Patienten mit Herz-Kreislauf-Erkrankungen. Studien haben gezeigt, dass es keine signifikanten hämodynamischen Wirkungen oder pharmakokinetischen Wechselwirkungen hat, wenn es gleichzeitig mit anderen Migränemedikamenten wie Sumatriptan angewendet wird, was für Patienten mit kardiovaskulären Problemen wichtig ist {svg_4} {svg_5}.
Onkologie
Obwohl this compound nicht direkt in der Onkologie eingesetzt wird, könnte seine Rolle als CGRP-Rezeptor-Antagonist Auswirkungen auf die krebsbezogene Forschung haben. CGRP spielt eine Rolle bei der Schmerzübertragung, und das Verständnis seiner Wege könnte zur Schmerzbehandlung in onkologischen Einrichtungen beitragen {svg_6}.
Schmerzmanagement
Die Rolle von this compound beim Schmerzmanagement reicht über Migräne hinaus. Sein Wirkmechanismus beinhaltet die Blockierung von CGRP-Rezeptoren, die an der Übertragung von Schmerzsignalen beteiligt sind. Dies hat zu seiner Erforschung in anderen schmerzlindernden Erkrankungen und seinem potenziellen Einsatz in breiteren Schmerzmanagementanwendungen geführt {svg_7} {svg_8}.
Immunologie
Der immunologische Aspekt der Anwendung von this compound ist mit seinen entzündungshemmenden Eigenschaften aufgrund der CGRP-Rezeptor-Antagonisierung verbunden. Obwohl spezifische Studien in der Immunologie begrenzt sind, könnte das Verständnis der Rolle von CGRP bei Entzündungen breitere Auswirkungen auf immunbedingte Erkrankungen haben {svg_9}.
Gastroenterologie
Die Erforschung der Anwendungen von this compound in der Gastroenterologie ist nicht gut etabliert. Da jedoch CGRP-Rezeptoren im Magen-Darm-Trakt vorhanden sind und eine Rolle bei Erkrankungen wie dem Reizdarmsyndrom spielen, könnte eine weitere Untersuchung der potenziellen Auswirkungen von this compound auf Magen-Darm-Erkrankungen gerechtfertigt sein {svg_10}.
Endokrinologie
In der Endokrinologie könnten die potenziellen Auswirkungen von CGRP und seinen Antagonisten wie this compound auf die hormonelle Regulation und Stoffwechselprozesse ein interessantes Gebiet sein. CGRP ist bekanntermaßen vasodilatierend, was die endokrine Funktion beeinflussen könnte, obwohl direkte Forschung zu this compound in diesem Bereich derzeit begrenzt ist {svg_11}.
Atemwegserkrankungen
Die Auswirkungen von this compound auf Atemwegserkrankungen waren kein Schwerpunkt der Forschung. CGRP-Rezeptoren befinden sich jedoch im Atmungssystem, und ihre Modulation könnte theoretisch Atemwegserkrankungen beeinflussen. Weitere Studien könnten die potenziellen Atemwegsanwendungen von CGRP-Rezeptor-Antagonisten untersuchen {svg_12}.
Wirkmechanismus
Target of Action
Rimegepant primarily targets the Calcitonin Gene-Related Peptide (CGRP) receptors . CGRP is a neuropeptide that plays a crucial role in the transmission of pain and the dilation of blood vessels. During a migraine attack, the levels of CGRP increase in the body .
Mode of Action
This compound acts as an antagonist to the CGRP receptors . It competes with CGRP for occupancy at these receptors, thereby preventing the actions of CGRP . This blockade inhibits the ability of CGRP to amplify and perpetuate the pain associated with migraine headaches .
Biochemical Pathways
By blocking CGRP receptors, this compound likely affects these pathways, leading to a reduction in the pain and other symptoms associated with migraines .
Pharmacokinetics
This compound exhibits good oral bioavailability, with approximately 64% of the drug being absorbed following oral administration . It is extensively distributed to tissues . The drug is primarily metabolized in the liver via the CYP3A4 isoenzyme, and to a lesser extent by the CYP2C9 isoenzyme . About 77% of an administered dose is eliminated unchanged, suggesting metabolism is likely to be a minor means of drug elimination . The elimination half-life of this compound is approximately 11 hours .
Result of Action
The primary result of this compound’s action is the reduction of migraine symptoms, including headache, nausea, vomiting, light sensitivity, and sound sensitivity . By blocking CGRP receptors, this compound can stop an active migraine attack and also reduce the number of attacks over time .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, high-fat foods may delay and reduce the extent of absorption . Furthermore, the drug’s action can be affected by the individual’s metabolic rate, which can be influenced by factors such as age, sex, weight, and genetic makeup.
Zukünftige Richtungen
Rimegepant is under investigation to treat other painful and non-painful conditions . Real-life studies are necessary to confirm the trials’ findings and investigate more practical clinical aspects . As the pharmacology and pharmacokinetics of this molecule are already established, this compound can be considered as an ideal candidate with potential for use in the treatment of COVID patients after clinical studies .
Eigenschaften
IUPAC Name |
[(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F2N6O3/c29-20-6-1-4-17(23(20)30)18-8-9-22(25-19(24(18)31)5-2-12-32-25)39-28(38)35-14-10-16(11-15-35)36-21-7-3-13-33-26(21)34-27(36)37/h1-7,12-13,16,18,22,24H,8-11,14-15,31H2,(H,33,34,37)/t18-,22+,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNAOFGYEFKHPB-ANJVHQHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C=CC=N2)[C@H]([C@@H]1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156003 | |
| Record name | Rimegepant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble | |
| Record name | Rimegepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12457 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The currently accepted theory of migraine pathophysiology considers dysfunction of the central nervous system, in particular the trigeminal ganglion, to be the root cause behind the condition. Activation of the trigeminal ganglion triggers the stimulation of trigeminal afferents that project to the spinal cord and synapse on various pain-sensing intra- and extracranial structures, such as the dura mater. Pain signals are then further transmitted via second-order ascending neurons to the brainstem, hypothalamus, and thalamic nuclei, and from there to several cortical regions (e.g. auditory, visual, motor cortices). The trigeminal ganglion appears to amplify and perpetuate the migraine headache pain through the activation of perivascular fibers and the release of molecules involved in pain generation, such as calcitonin gene-related peptide (CGRP). The α-isoform of CGRP, expressed in primary sensory neurons, is a potent vasodilator and has been implicated in migraine pathogenesis - CGRP levels are acutely elevated during migraine attacks, return to normal following treatment with triptan medications, and intravenous infusions of CGRP have been shown to trigger migraine-like headaches in migraine patients. In addition to its vasodilatory properties, CGRP appears to be a pronociceptive factor that modulates neuronal excitability to facilitate pain responses. Rimegepant is an antagonist of the calcitonin gene-related peptide receptor - it competes with CGRP for occupancy at these receptors, preventing the actions of CGRP and its ability to amplify and perpetuate migraine headache pain, ultimately terminating the headache. | |
| Record name | Rimegepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12457 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
1289023-67-1 | |
| Record name | Rimegepant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289023-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rimegepant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1289023671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rimegepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12457 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rimegepant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIMEGEPANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/997WVV895X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B610410.png)








![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)
